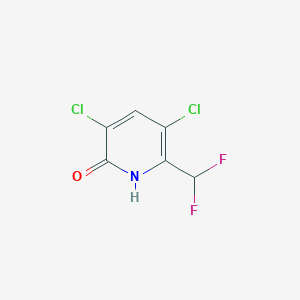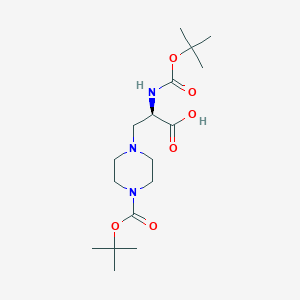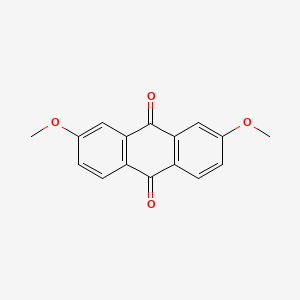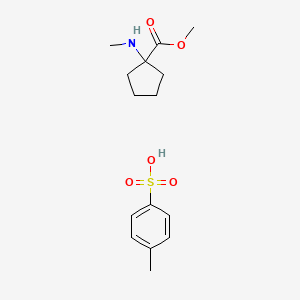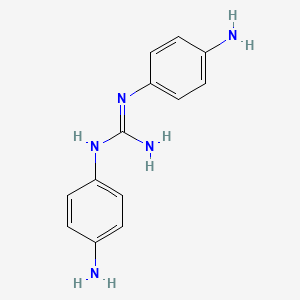
N,N''-Bis(4-aminophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-aminophenyl)guanidine is an organic compound with the molecular formula C13H15N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .
Industrial Production Methods
Industrial production methods for 1,3-Bis(4-aminophenyl)guanidine typically involve large-scale synthesis using similar routes as described above. The use of transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions are also explored for industrial applications .
化学反応の分析
Types of Reactions
1,3-Bis(4-aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
1,3-Bis(4-aminophenyl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 1,3-Bis(4-aminophenyl)guanidine involves its interaction with molecular targets and pathways. It can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence the conformation of substituted guanidinium species and their biological activity .
類似化合物との比較
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: This compound is similar in structure but contains an adamantane core instead of a guanidine group.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Another similar compound with dimethyl groups on the phenyl rings.
1,3-Bis(fluoro-aminophenyl)adamantane: This compound has fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-aminophenyl)guanidine is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various applications. Its guanidine group allows for interactions with biological molecules, which is not as prominent in the adamantane derivatives .
特性
CAS番号 |
88297-88-5 |
|---|---|
分子式 |
C13H15N5 |
分子量 |
241.29 g/mol |
IUPAC名 |
1,2-bis(4-aminophenyl)guanidine |
InChI |
InChI=1S/C13H15N5/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H3,16,17,18) |
InChIキー |
LQURJHXWDSZHJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


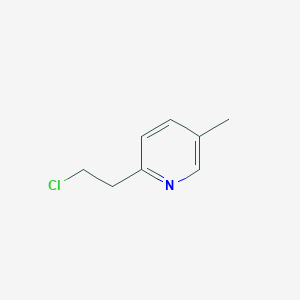
![2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
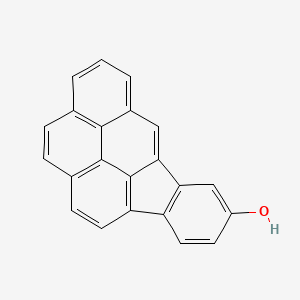
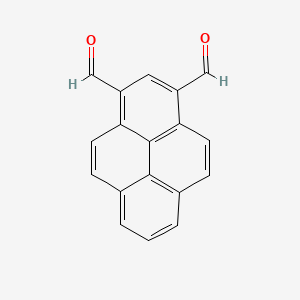
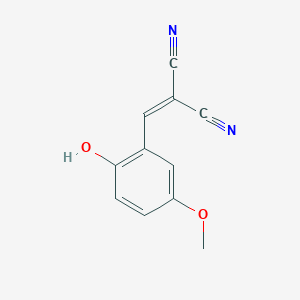
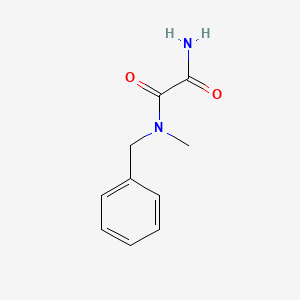
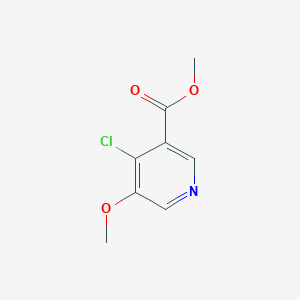
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B13139618.png)
